3-Benzyl-4-methylphenol
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Overview
Description
3-Benzyl-4-methylphenol is an aromatic organic compound that belongs to the class of phenols It is characterized by a benzyl group and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyl-4-methylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For instance, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield 3- and 4-methylbenzenols . Another method involves the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina, at temperatures above 300°C .
Industrial Production Methods
Industrial production of this compound often involves the extraction of cresols from coal tar or the hydrolysis of chlorotoluenes or related sulfonates . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce quinones .
Scientific Research Applications
3-Benzyl-4-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, as a phenolic compound, it can disrupt bacterial cell membranes, leading to cell lysis and death . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Cresols: These include ortho-cresol, meta-cresol, and para-cresol, which are isomers of methylphenol.
Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.
Benzyl Alcohol: An aromatic alcohol with a benzyl group attached to a hydroxyl group.
Uniqueness
3-Benzyl-4-methylphenol is unique due to the presence of both a benzyl group and a methyl group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
CAS No. |
41389-83-7 |
---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-benzyl-4-methylphenol |
InChI |
InChI=1S/C14H14O/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h2-8,10,15H,9H2,1H3 |
InChI Key |
CDMPKYXSYJDMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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